![molecular formula C18H21NO3S2 B2558464 4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797896-64-0](/img/structure/B2558464.png)
4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
Antimycobacterial Activity
This compound has been studied for its potential in treating tuberculosis. The sulfonyl hydrazone derivatives, including the 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives, have shown significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. These compounds have demonstrated MIC values from 0.07 to 0.32 µM, which are comparable to those of the standard tuberculosis drug isoniazid .
Cytotoxicity Evaluation
The cytotoxic effects of these compounds have been evaluated using the standard MTT-dye reduction test against human embryonic kidney cells (HEK-293T) and mouse fibroblast cell line (CCL-1). A derivative with a 4-hydroxy-3-methoxyphenyl substitution has shown the highest antimycobacterial activity with minimal associated cytotoxicity, indicating a high selectivity index and potential for therapeutic use .
Antitubercular Properties
In addition to their antimycobacterial activity, these compounds have been explored for broader antitubercular applications. Their ability to inhibit the growth of Mycobacterium tuberculosis suggests potential for the development of new antitubercular drugs with high efficacy and low cytotoxicity .
Anticancer Potential
The structural features of sulfonyl hydrazones and thiadiazole-based hydrazone derivatives suggest potential applications in cancer therapy. Their ability to selectively target certain cell lines without affecting healthy cells could be beneficial in designing anticancer drugs .
Organocatalysis
Compounds like 4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane can be used in organocatalysis due to their structural characteristics. They can accommodate a broad range of substituents, which paves the way for the construction of diverse novel bioactive molecules .
Agrochemical Applications
The chemical structure of these compounds allows for potential use in agrochemicals. Their ability to interact with various biological systems could lead to the development of new pesticides or herbicides with improved efficacy and safety profiles .
Materials Science
The derivatives of 4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane could have applications in materials science. Their unique chemical properties might contribute to the development of new materials with specific functionalities or enhanced performance .
Therapeutic Applications
Beyond their antimicrobial and anticancer potentials, these compounds could have a wide range of therapeutic applications. Their structural flexibility allows for the synthesis of derivatives with various biological activities, including antiviral, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3-methoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-22-16-8-5-9-17(14-16)24(20,21)19-11-10-18(23-13-12-19)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZSSBNYDLJATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane |
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